Methyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate
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Overview
Description
Methyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the benzofuran derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted benzofuran derivatives.
Scientific Research Applications
Methyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Quinoline Derivatives: These compounds also have a fused ring system and are known for their antimicrobial properties.
Uniqueness
Methyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functionality as both an ester and an amino derivative makes it versatile for various applications.
Properties
Molecular Formula |
C18H17NO6 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
methyl 4-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzoate |
InChI |
InChI=1S/C18H17NO6/c1-22-13-9-8-12-14(15(13)23-2)18(21)25-16(12)19-11-6-4-10(5-7-11)17(20)24-3/h4-9,16,19H,1-3H3 |
InChI Key |
COTVVHZLBCGMQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)C(=O)OC)OC |
Origin of Product |
United States |
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